molecular formula C11H14O4 B14260813 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester CAS No. 204928-63-2

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester

Cat. No.: B14260813
CAS No.: 204928-63-2
M. Wt: 210.23 g/mol
InChI Key: ICUDDEAGCQELSC-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its hexahydro-4-oxo structure and ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester typically involves the esterification of 2-Benzofurancarboxylic acid. The process begins with the preparation of 2-Benzofurancarboxylic acid, which can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with carboxylic acids .

The esterification reaction involves reacting 2-Benzofurancarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboxylic acid, 2,3,4,5,6,7-hexahydro-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydro-4-oxo structure and ethyl ester group make it a valuable compound for various synthetic and research applications .

Properties

CAS No.

204928-63-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h10H,2-6H2,1H3

InChI Key

ICUDDEAGCQELSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(O1)CCCC2=O

Origin of Product

United States

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